2-chloro-N-(6-nitro-2H-1,3-benzodioxol-5-yl)acetamide
Overview
Description
2-chloro-N-(6-nitro-2H-1,3-benzodioxol-5-yl)acetamide is a chemical compound with the molecular formula C9H7ClN2O5 and a molecular weight of 258.62 g/mol This compound is characterized by the presence of a chloroacetamide group attached to a benzodioxole ring substituted with a nitro group
Preparation Methods
The synthesis of 2-chloro-N-(6-nitro-2H-1,3-benzodioxol-5-yl)acetamide typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of 6-nitro-2H-1,3-benzodioxole, which is then reacted with chloroacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
2-chloro-N-(6-nitro-2H-1,3-benzodioxol-5-yl)acetamide undergoes various chemical reactions, including :
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding amides or thioamides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The benzodioxole ring can undergo oxidation reactions to form quinone derivatives.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-(6-nitro-2H-1,3-benzodioxol-5-yl)acetamide has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(6-nitro-2H-1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets . The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloroacetamide moiety can also react with nucleophilic sites in proteins and DNA, potentially disrupting their function.
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-(6-nitro-2H-1,3-benzodioxol-5-yl)acetamide include other benzodioxole derivatives and nitro-substituted aromatic compounds . These compounds share structural similarities but may differ in their reactivity and biological activities. For example:
This compound: Unique due to the presence of both chloroacetamide and nitro groups.
6-nitro-2H-1,3-benzodioxole: Lacks the chloroacetamide group, resulting in different reactivity.
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Similar structure but with a different substitution pattern on the benzodioxole ring.
Properties
IUPAC Name |
2-chloro-N-(6-nitro-1,3-benzodioxol-5-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O5/c10-3-9(13)11-5-1-7-8(17-4-16-7)2-6(5)12(14)15/h1-2H,3-4H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJUOHOLSWOBMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)NC(=O)CCl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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